5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex heterocyclic compound that incorporates multiple functional groups, including a thiophene ring, a triazole ring, and a sulfonamide group
Scientific Research Applications
5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water , which may impact their bioavailability.
Result of Action
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation.
Coupling Reactions: The thiophene and triazole rings are then coupled using appropriate linkers and coupling agents under controlled conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Sulfonamides: Formed from nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
5-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S4/c15-11-3-4-12(24-11)25(20,21)16-6-5-9-8-23-14-17-13(18-19(9)14)10-2-1-7-22-10/h1-4,7-8,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVKEYUSZIKGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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